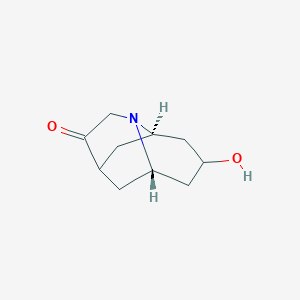

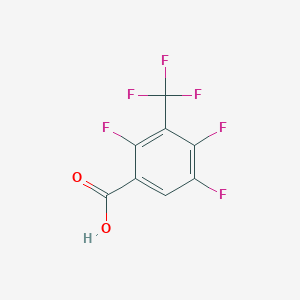

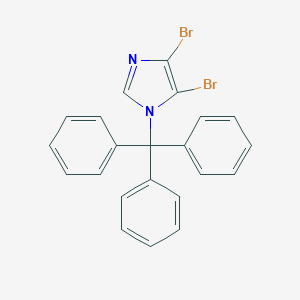

![molecular formula C14H21NO3 B058580 Tert-butyl [4-(2-amino-ethyl)-phenoxy]-acetate CAS No. 124499-19-0](/img/structure/B58580.png)

Tert-butyl [4-(2-amino-ethyl)-phenoxy]-acetate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“Tert-butyl [4-(2-amino-ethyl)-phenoxy]-acetate”, also known as “tert-Butyl 4-(2-aminoethyl)benzoate”, is a chemical compound with the empirical formula C13H19NO2 . It has a molecular weight of 221.30 g/mol . The compound is typically in solid form .

Molecular Structure Analysis

The SMILES string of the compound isNCCC1=CC=C(C(OC(C)(C)C)=O)C=C1 . The InChI string is 1S/C13H19NO2/c1-13(2,3)16-12(15)11-6-4-10(5-7-11)8-9-14/h4-7H,8-9,14H2,1-3H3 . Physical And Chemical Properties Analysis

“Tert-butyl [4-(2-amino-ethyl)-phenoxy]-acetate” has a molecular weight of 221.29 g/mol . It has a XLogP3-AA value of 2.1, indicating its lipophilicity . The compound has one hydrogen bond donor count and three hydrogen bond acceptor count . It has a rotatable bond count of 5 . The exact mass and monoisotopic mass of the compound are 221.141578849 g/mol . The topological polar surface area is 52.3 Ų . The compound has a complexity of 225 .Aplicaciones Científicas De Investigación

Synthesis of Ceftolozane

“Tert-butyl [4-(2-amino-ethyl)-phenoxy]-acetate” is an important intermediate in the synthesis of ceftolozane , a new intravenous fifth-generation cephalosporin antibiotic derived from the structural modification of FK518 . Ceftolozane has good tolerance, a wide antibacterial spectrum, strong activity against both Gram-positive and Gram-negative bacteria, and strong antibacterial activity against Pseudomonas aeruginosa and multidrug-resistant Pseudomonas aeruginosa in in vivo and in vitro tests .

Chemical Transformations

The tert-butyl group, which is part of “Tert-butyl [4-(2-amino-ethyl)-phenoxy]-acetate”, is used in various chemical transformations . Its unique reactivity pattern is highlighted by its characteristic applications .

Biosynthetic Pathways

The tert-butyl group is also relevant in nature and has implications in biosynthetic pathways . It plays a crucial role in the synthesis of various natural compounds .

Biodegradation Pathways

In addition to its role in biosynthesis, the tert-butyl group is also involved in biodegradation pathways . It can be metabolized by various organisms, contributing to the breakdown of complex organic compounds .

Biocatalytic Processes

The tert-butyl group’s unique reactivity pattern and its implications in biosynthetic and biodegradation pathways make it potentially useful in biocatalytic processes . It could be used to catalyze various biochemical reactions .

Antibiotic and Anticancer Activities

Compounds similar to “Tert-butyl [4-(2-amino-ethyl)-phenoxy]-acetate” have been reported to have antibiotic and anticancer activities . This suggests that “Tert-butyl [4-(2-amino-ethyl)-phenoxy]-acetate” could potentially be used in the development of new antibiotic and anticancer drugs .

Propiedades

IUPAC Name |

tert-butyl 2-[4-(2-aminoethyl)phenoxy]acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21NO3/c1-14(2,3)18-13(16)10-17-12-6-4-11(5-7-12)8-9-15/h4-7H,8-10,15H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUDXZCVRFJCEAH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)COC1=CC=C(C=C1)CCN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20563905 |

Source

|

| Record name | tert-Butyl [4-(2-aminoethyl)phenoxy]acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20563905 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

124499-19-0 |

Source

|

| Record name | tert-Butyl [4-(2-aminoethyl)phenoxy]acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20563905 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

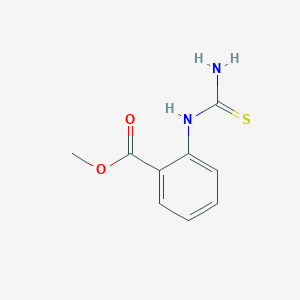

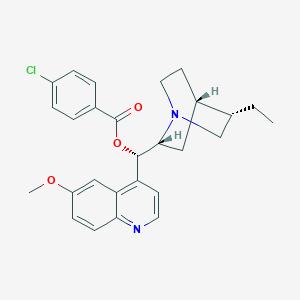

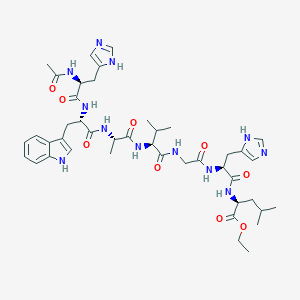

![(7S,9S)-7-[(2R,4S,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-6,9,11-trihydroxy-9-(2-hydroxyacetyl)-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione;(6S,8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-17-(2-hydroxyacetyl)-6,10,13-trimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-one;methyl (9R,10S,11R,12R,19R)-11-acetyloxy-12-ethyl-4-[(13S,15R,17S)-17-ethyl-17-hydroxy-13-methoxycarbonyl-1,11-diazatetracyclo[13.3.1.04,12.05,10]nonadeca-4(12),5,7,9-tetraen-13-yl]-8-formyl-10-hydroxy-5-methoxy-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraene-10-carboxylate](/img/structure/B58507.png)

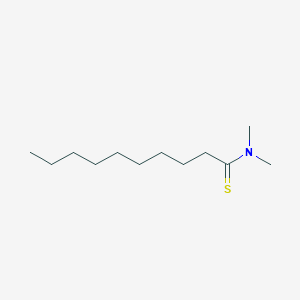

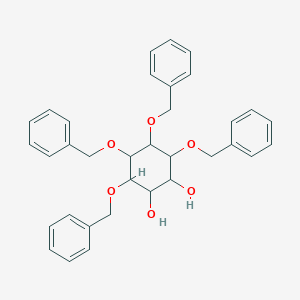

![3,7-Bis[(acetyloxy)methyl]-2,8-dimethoxy-4,6-dipropylpyrido[3,2-g]quinoline-5,10-dione](/img/structure/B58512.png)